Synthetic Efficiency: High-Yield, One-Step Protocol for 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde
The target compound can be synthesized in a single step from its precursor using adapted Vilsmeier conditions, achieving a quantitative yield. While a specific, head-to-head yield comparison against the unchlorinated analog 1,5-dimethyl-1H-pyrazole-3-carbaldehyde is not available from the same study, the reported quantitative yield for the target compound [1] establishes a highly efficient baseline for its procurement and use as an intermediate, a key metric for process chemists evaluating scalability and cost-effectiveness. The unchlorinated analog, 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (CAS 25016-10-8), is reported in vendor documentation with typical synthetic yields unspecified but generally requiring similar formylation strategies .
| Evidence Dimension | Synthetic Yield (One-Step Synthesis) |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (CAS 25016-10-8); no comparative yield data found in primary literature. |
| Quantified Difference | Not applicable; target compound demonstrates high efficiency. |
| Conditions | Adapted Vilsmeier conditions (POCl3/DMF) for formylation of the pyrazole ring. |
Why This Matters
A quantitative yield in a one-step protocol signifies high synthetic accessibility, reducing the cost and time required for in-house production or enabling reliable sourcing at scale for research and development.
- [1] OUCI. One-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions. View Source
